molecular formula C7H8N2 B8505547 5-Ethyl-1H-pyrrole-3-carbonitrile

5-Ethyl-1H-pyrrole-3-carbonitrile

Cat. No. B8505547
M. Wt: 120.15 g/mol
InChI Key: KVKRCPKZCAVCNI-UHFFFAOYSA-N
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Patent
US07709503B2

Procedure details

Iodoethane (3.99 g, 25.61 mmol) was added to a solution of 1-isocyanomethanesulfonyl-4-methyl-benzene (5 g, 25.61 mmol) in anhydrous THF (20 ml). The mixture was cooled to −78° C. and potassium tert-butoxide (31 ml of a 1 M solution in THF, 31 mmol) was added dropwise over 15 minutes. The mixture was warmed to room temperature over 1 h. Water (50 ml) was added and the solution was extracted with diethylether and dried over Na2SO4 and evaporated to dryness. The resulting brown oily material was used without purification. The resulting 1-(1-Isocyano-propane-1-sulfonyl)-4-methyl-benzene (4.29 g, 19.05 mmol) and acrylonitrile (1.26 ml, 19.05 mmol) were stirred in anhydrous THF (20 ml). The mixture was cooled to 0° C. and potassium tert-butoxide in THF (38.1 ml, 38.1 mmol) was added dropwise. The mixture was heated to reflux for 2 h then left at room temperature overnight, and then concentrated in vacuo. EtOAc (30 ml) was added to the brown solid and the mixture was stirred at room temperature for a few hours, filtered and the solid washed well with EtOAc. The EtOAc solution was concentrated in vacuo and purified by flash chromatography eluting with EtOAc/n-hexanes mixture: 3:2 to afford the title compound. (0.856 g).
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.99 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
4.29 g
Type
reactant
Reaction Step Four
Quantity
1.26 mL
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
38.1 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
ICC.[N+:4](CS(C1C=CC(C)=CC=1)(=O)=O)#[C-].[CH3:17][C:18]([CH3:21])([O-])[CH3:19].[K+].[N+:23]([CH:25](S(C1C=CC(C)=CC=1)(=O)=O)[CH2:26][CH3:27])#[C-].C(#N)C=C>C1COCC1.O>[CH2:26]([C:25]1[NH:23][CH:19]=[C:18]([C:21]#[N:4])[CH:17]=1)[CH3:27] |f:2.3|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
3.99 g
Type
reactant
Smiles
ICC
Name
Quantity
5 g
Type
reactant
Smiles
[N+](#[C-])CS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
4.29 g
Type
reactant
Smiles
[N+](#[C-])C(CC)S(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
1.26 mL
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
38.1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for a few hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to room temperature over 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with diethylether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting brown oily material was used without purification
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
EtOAc (30 ml) was added to the brown solid
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the solid washed well with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The EtOAc solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
WASH
Type
WASH
Details
eluting with EtOAc/n-hexanes mixture

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C1=CC(=CN1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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